![molecular formula C13H15NO6 B11743653 L-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B11743653.png)
L-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]- is a derivative of L-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]- can be achieved through several methods. One common approach involves the reductive methylation of L-aspartic acid. This process typically includes the use of formaldehyde and a reducing agent such as sodium cyanoborohydride under mild conditions . Another method involves the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde to achieve N-methylation .
Industrial Production Methods: In industrial settings, the production of this compound may involve enzymatic methods to ensure high enantioselectivity and yield. Enzymes such as transaminase and aspartate ammonia lyase have been reported to facilitate the synthesis of N-methyl aspartic acid derivatives .
Chemical Reactions Analysis
Types of Reactions: L-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
L-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in neurotransmission and as a potential therapeutic agent.
Industry: Utilized in the production of pharmaceuticals and as a chiral resolving agent in chemical processes.
Mechanism of Action
The mechanism of action of L-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]- involves its interaction with specific molecular targets in the body. It acts as an agonist at certain glutamate receptors, modulating calcium homeostasis and neuroexcitatory events . This modulation is crucial for its potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
N-Methyl-D-aspartic acid: Another derivative of aspartic acid with similar neuroexcitatory properties.
N-Methyl-L-glutamic acid: Shares structural similarities and functions as a neurotransmitter.
Uniqueness: L-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]- is unique due to its specific methylation pattern and the presence of the phenylmethoxycarbonyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H15NO6 |
|---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
(2S)-2-[methyl(phenylmethoxycarbonyl)amino]butanedioic acid |
InChI |
InChI=1S/C13H15NO6/c1-14(10(12(17)18)7-11(15)16)13(19)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,15,16)(H,17,18)/t10-/m0/s1 |
InChI Key |
KLELGGCOWGDMCF-JTQLQIEISA-N |
Isomeric SMILES |
CN([C@@H](CC(=O)O)C(=O)O)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CN(C(CC(=O)O)C(=O)O)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B11743580.png)
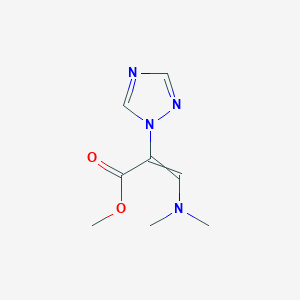
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11743585.png)

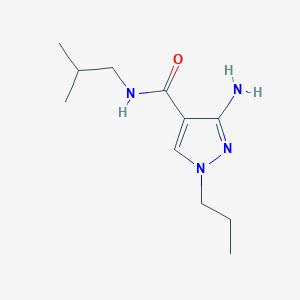
![4-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}benzene-1,3-diol](/img/structure/B11743591.png)
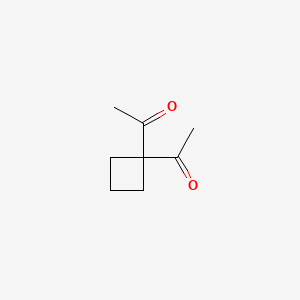
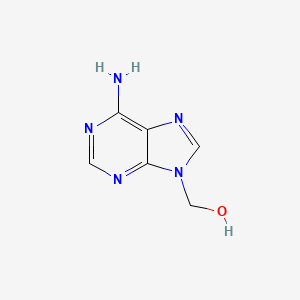
![[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11743607.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743620.png)
![1-(2-fluoroethyl)-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11743628.png)
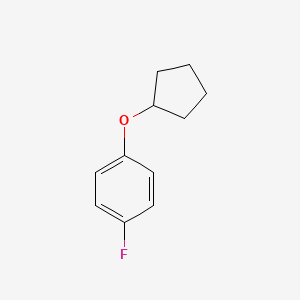
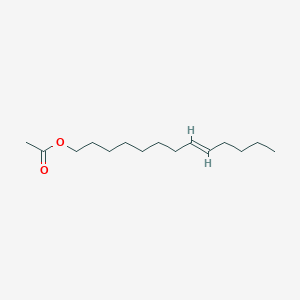
![[(3-Fluorophenyl)methoxy][(3-nitrophenyl)methylidene]amine](/img/structure/B11743640.png)
